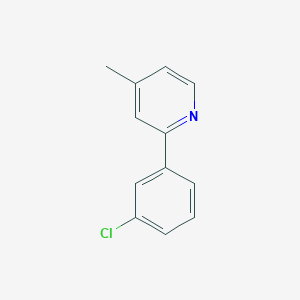

2-(3-chlorophenyl)-4-methylpyridine

Vue d'ensemble

Description

2-(3-chlorophenyl)-4-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound features a chloro-substituted phenyl group at the second position and a methyl group at the fourth position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)-4-methylpyridine typically involves the reaction of 3-chlorobenzaldehyde with 4-methylpyridine in the presence of a suitable catalyst. One common method is the Friedländer synthesis, which involves the condensation of an aldehyde with an aminoketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize production efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3-chlorophenyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines, using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

2-(3-chlorophenyl)-4-methylpyridine has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-(3-chlorophenyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro and methyl substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its interaction with specific molecular pathways are essential to elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

2-(3-Chloro-phenyl)-pyridine: Lacks the methyl group at the fourth position.

4-Methyl-2-phenyl-pyridine: Lacks the chloro substituent on the phenyl ring.

2-(4-Chloro-phenyl)-4-methyl-pyridine: The chloro group is positioned differently on the phenyl ring.

Uniqueness: 2-(3-chlorophenyl)-4-methylpyridine’s unique combination of chloro and methyl substituents imparts distinct chemical properties, making it a valuable compound for specific applications. Its structural features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Activité Biologique

2-(3-Chlorophenyl)-4-methylpyridine, a compound with notable structural features, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₃H₁₀ClN, with a molecular weight of 235.68 g/mol. The compound features a pyridine ring substituted at the 2-position with a 3-chlorophenyl group and at the 4-position with a methyl group. This unique combination of functional groups may contribute to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Using appropriate aldehydes and amines.

- Electrophilic Substitution : The chlorophenyl group can undergo electrophilic substitution reactions, enhancing the compound's reactivity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study on related compounds demonstrated that certain derivatives showed potent antifungal effects against pathogenic strains of fungi, including Candida albicans and Aspergillus niger .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. For instance, derivatives have been tested against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Preliminary results suggest that some derivatives possess cytotoxic effects comparable to established chemotherapeutics .

Binding Affinity Studies

Molecular docking studies have been employed to predict the binding affinity of this compound and its derivatives to various biological targets, including enzymes and receptors involved in cancer progression and inflammation. These studies indicate promising interactions that could lead to therapeutic applications .

Table 1: Biological Activity Summary

Case Study 1: Antifungal Activity

In a study evaluating the antifungal properties of related compounds, several derivatives of this compound were synthesized and tested against four pathogenic fungi. The results indicated that some compounds exhibited excellent antifungal activity, suggesting their potential for further development as antifungal agents .

Case Study 2: Anticancer Evaluation

A series of experiments were conducted to assess the anticancer efficacy of this compound derivatives on human cancer cell lines. The findings revealed that specific modifications to the structure enhanced cytotoxicity, leading to cell death in cancerous cells while sparing normal cells .

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-5-6-14-12(7-9)10-3-2-4-11(13)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTJPMRJTBFVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.